

6-Acetamido-3-bromopicolinic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 6-Acetamido-3-bromopicolinic acid

Cat. No.: B057794

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6-Acetamido-3-bromopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Acetamido-3-bromopicolinic acid**, a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules to propose its physicochemical properties, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical entities.

Introduction

Picolinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, finding applications as herbicides, pharmaceuticals, and research biochemicals. The unique coordination properties of the picolinic acid scaffold allow for its interaction with various biological targets. The introduction of substituents, such as acetamido and bromo groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide

focuses on the specific derivative, **6-Acetamido-3-bromopicolinic acid**, providing essential information for its synthesis, characterization, and potential applications.

Chemical Identity and Properties

While a specific CAS number for **6-Acetamido-3-bromopicolinic acid** is not consistently reported in major chemical databases, it is available from some chemical suppliers. The key identifiers and predicted properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source/Method
IUPAC Name	6-(acetylamino)-3-bromo-2-pyridinecarboxylic acid	---
Molecular Formula	C ₈ H ₇ BrN ₂ O ₃	Supplier Data
Molecular Weight	259.06 g/mol	Calculated
Canonical SMILES	<chem>CC(=O)NC1=CC=C(C(=N1)C(=O)O)Br</chem>	---
Appearance	Solid (Predicted)	---
Melting Point	>200 °C (Predicted)	Based on related compounds
Solubility	Soluble in DMSO, methanol (Predicted)	Based on related compounds

Figure 1: Molecular Structure of **6-Acetamido-3-bromopicolinic acid**

Proposed Synthesis and Experimental Protocols

Currently, there are no published detailed synthetic procedures specifically for **6-Acetamido-3-bromopicolinic acid**. However, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. Two potential synthetic pathways are outlined below.

Pathway A: Bromination of 6-Acetamidopicolinic Acid

This pathway involves the initial synthesis of 6-Acetamidopicolinic acid followed by electrophilic bromination.

Experimental Protocol (Hypothetical):

- Synthesis of 6-Acetamidopicolinic Acid:
 - Start with commercially available 6-aminopicolinic acid.
 - Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid or pyridine).
 - Add acetic anhydride dropwise at room temperature.
 - Stir the reaction mixture for several hours until completion (monitored by TLC).
 - Isolate the product by precipitation with water, followed by filtration and drying.
- Bromination of 6-Acetamidopicolinic Acid:
 - Dissolve the synthesized 6-Acetamidopicolinic acid in a suitable solvent (e.g., acetic acid).
 - Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
 - The acetamido group is an ortho-, para-director, and the carboxylic acid is a meta-director. The bromine is expected to add at the 3-position due to steric hindrance at the 5-position.
 - Heat the reaction mixture if necessary to facilitate the reaction.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
 - Collect the solid by filtration, wash with water, and purify by recrystallization.

Pathway B: Acetamidation of 6-Amino-3-bromopicolinic Acid

This alternative pathway involves the bromination of 6-aminopicolinic acid followed by acetylation.

Experimental Protocol (Hypothetical):

- Synthesis of 6-Amino-3-bromopicolinic Acid:
 - Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid).
 - Cool the solution in an ice bath.
 - Slowly add a brominating agent (e.g., liquid bromine or NBS).
 - Allow the reaction to proceed at a controlled temperature.
 - Carefully pour the reaction mixture onto ice to precipitate the product.
 - Neutralize the solution to further precipitate the product.
 - Filter, wash, and dry the crude product.
- Acetylation of 6-Amino-3-bromopicolinic Acid:
 - Dissolve the synthesized 6-Amino-3-bromopicolinic acid in a suitable solvent (e.g., pyridine).
 - Add acetic anhydride dropwise.
 - Stir the reaction at room temperature until completion.
 - Isolate the final product by precipitation and filtration.

Characterization

The synthesized **6-Acetamido-3-bromopicolinic acid** should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure and the position of the substituents.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O, N-H, C-Br).
- Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

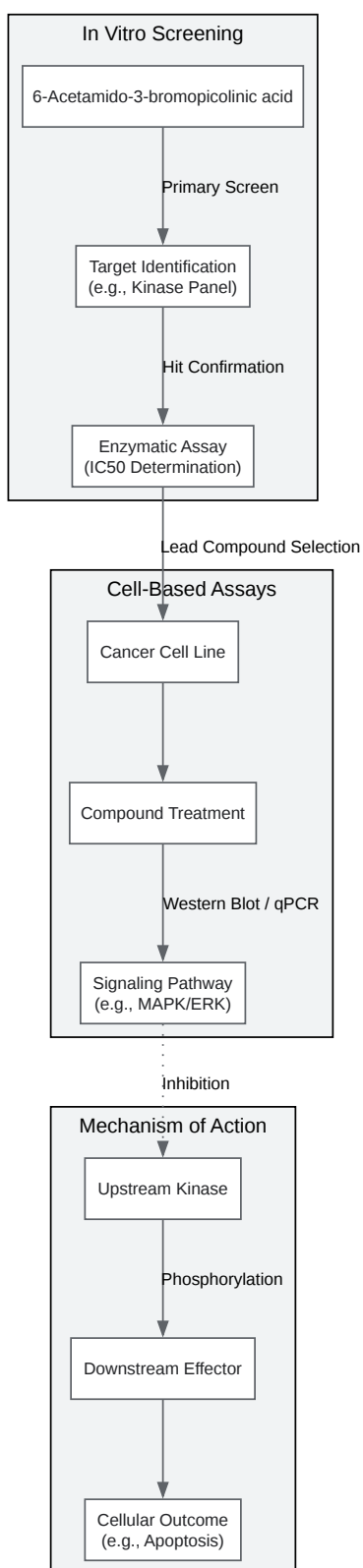
While no specific biological data for **6-Acetamido-3-bromopicolinic acid** has been reported, the picolinic acid scaffold is known to be a versatile pharmacophore. Substituted picolinic acids have been investigated for a range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Based on the activities of related compounds, **6-Acetamido-3-bromopicolinic acid** could potentially interact with targets such as:

- Metalloenzymes: The picolinic acid moiety is a known chelator of metal ions, suggesting potential inhibitory activity against metalloenzymes.
- Kinases: Various heterocyclic compounds act as kinase inhibitors, a key target class in oncology drug discovery.
- Inflammatory Pathway Modulators: Some picolinic acid derivatives have shown anti-inflammatory properties.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel picolinic acid derivative with a cellular signaling pathway.



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Figure 2: Hypothetical workflow for evaluating the biological activity of a novel picolinic acid derivative.

Conclusion

6-Acetamido-3-bromopicolinic acid represents an under-explored molecule within the broader class of biologically active picolinic acids. This technical guide provides a starting point for researchers by outlining its fundamental chemical properties, proposing viable synthetic strategies, and suggesting potential avenues for biological investigation. The lack of a dedicated CAS number and extensive literature highlights an opportunity for novel research in the synthesis, characterization, and application of this compound in drug discovery and development. Further experimental work is required to validate the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this promising molecule.

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